2,4-dichloro-N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)benzamide
Overview
Description
2,4-dichloro-N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)benzamide is a complex organic compound with the molecular formula C22H17Cl2N3O2S It is known for its unique chemical structure, which includes dichlorobenzamide and phenylacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 2,4-dichlorobenzoyl chloride: This is achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Preparation of 3-amino-N-(phenylacetyl)benzamide: This intermediate is synthesized by reacting 3-aminobenzamide with phenylacetyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves the coupling of 2,4-dichlorobenzoyl chloride with 3-amino-N-(phenylacetyl)benzamide in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
2,4-dichloro-N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-(3-{[(phenylacetyl)carbamoyl]amino}phenyl)benzamide: Similar structure but lacks the thio group.
2,4-dichloro-N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)thiobenzamide: Contains a thiobenzamide group instead of benzamide.
Uniqueness
2,4-dichloro-N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)benzamide is unique due to the presence of both dichlorobenzamide and phenylacetyl groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2,4-dichloro-N-[3-[(2-phenylacetyl)carbamothioylamino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O2S/c23-15-9-10-18(19(24)12-15)21(29)25-16-7-4-8-17(13-16)26-22(30)27-20(28)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2,(H,25,29)(H2,26,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYCDUNWWGDDOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361891 | |
Record name | STK038284 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6622-33-9 | |
Record name | STK038284 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10361891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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